S-Chloromethyl thiocarbamate
Description
Properties
Molecular Formula |
C2H4ClNOS |
|---|---|
Molecular Weight |
125.58 g/mol |
IUPAC Name |
S-(chloromethyl) carbamothioate |
InChI |
InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5) |
InChI Key |
SXFJZNGIYIFFAD-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via S-Acylation of Sodium Dithiocarbamates
Sodium dithiocarbamates serve as key intermediates for thiocarbamate derivatives. In this method, sodium dithiocarbamate (prepared from amines and carbon disulfide) reacts with chloromethyl chlorides under mild conditions .
Procedure :
-
Formation of Sodium Dithiocarbamate :
Heterocyclic amines (e.g., 1H-1,2,4-triazole) react with CS₂ in the presence of NaOH: -
Chloromethylation :
The sodium dithiocarbamate is treated with chloromethyl chloride in chloroform at 20–25°C:Yields range from 58% to 94%, depending on the substituents .
Optimization :
-
Solvent choice (chloroform) minimizes side reactions.
-
Room temperature prevents decomposition of reactive intermediates .
Chlorination of Mercaptomethyl Thiocarbamate Precursors
Direct chlorination of mercaptomethyl (-SCH₂-) thiocarbamates using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) offers a high-purity route .
Procedure :
-
Synthesis of Mercaptomethyl Thiocarbamate :
React thiourea with chloromethyl precursors (e.g., chloromethyl alkyl ethers): -
Chlorination :
Treat the mercaptomethyl intermediate with SO₂Cl₂ at 0–40°C:
Key Parameters :
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enables efficient alkylation of thiocarbamate salts with chloromethylating agents .
Procedure :
-
Reaction Setup :
Combine aqueous NaOH, thiocarbamate salt, chloromethyl chloride, and a PTC agent (e.g., Aliquat 336): -
Isolation :
The product is extracted into the organic phase (e.g., dichloromethane) and purified via distillation .
Advantages :
Electrochemical Synthesis
Recent advances utilize electrochemical methods to couple isocyanides with chloromethyl thiols under oxidant-free conditions .
Procedure :
-
Electrochemical Cell Setup :
A graphite anode and Pt cathode are immersed in a solution of isocyanide and chloromethyl thiol in acetate buffer (pH 4–6). -
Reaction Mechanism :
Scalability :
Comparative Analysis of Methods
Key Findings :
-
Chlorination offers the highest purity, suitable for pharmaceutical applications.
-
Electrochemical synthesis is the most environmentally benign but requires specialized equipment.
-
S-Acylation balances yield and simplicity for industrial-scale production .
Challenges and Optimization Strategies
-
By-Product Formation :
Over-chlorination can generate dichloromethyl derivatives. Using stoichiometric chlorinating agents and low temperatures mitigates this . -
Solvent Selection :
Chloroform and dichloromethane are optimal for solubility but pose environmental concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative . -
Catalyst Recovery :
Phase-transfer catalysts (e.g., Aliquat 336) can be recycled via aqueous washes, reducing costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) acts as an electrophilic site, facilitating nucleophilic substitution. Key reactions include:
Mechanistic Insight :
-
The reaction proceeds via an Sₙ2 mechanism, with nucleophiles attacking the chloromethyl carbon.
-
Steric hindrance and solvent polarity significantly influence reaction rates .
Condensation Reactions
Thiocarbamates participate in condensation with carbonyl compounds to form heterocycles:
Example :
-
Reaction with aldehydes/ketones under acidic conditions yields thiazolidinones or thiazinanones via intramolecular cyclization.
-
Condensation with CS₂ generates dithiocarbamate derivatives, useful in agrochemical synthesis .
Catalytic Hydrogenation
This compound undergoes hydrogenation to form primary alcohols and thiols:
| Catalyst | Conditions | Products | Conversion | Reference |
|---|---|---|---|---|
| Ru-pincer complex | 80–100°C, 50–80 bar H₂ | CH₃OH + HS-C(=O)NH₂ | >95% |
Selectivity :
S-Acylation Reactions
Reaction with acyl chlorides produces thioanhydrides:
| Acyl Chloride | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | CHCl₃, room temperature | Benzoyl thioanhydride | 82% | |
| 4-Nitrobenzoyl chloride | CHCl₃, 25°C | 4-Nitrobenzoyl thioanhydride | 76% |
Applications :
Metabolic and Degradation Pathways
In biological systems, thiocarbamates metabolize to reactive intermediates:
-
Sulfoxide formation : Oxidation of the sulfur atom generates sulfoxide derivatives, implicated in herbicidal activity .
-
CS₂ release : Degradation via enzymatic pathways produces carbon disulfide (CS₂), linked to neurotoxic effects .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Functional Group Transformation | Applications |
|---|---|---|---|
| Nucleophilic substitution | Amines, thiols, OH⁻ | -CH₂Cl → -CH₂Nu | Pharmaceutical intermediates |
| Hydrogenation | H₂, Ru catalysts | -CH₂Cl → -CH₂OH | Green chemistry |
| S-Acylation | Acyl chlorides | Thiocarbamate → Thioanhydride | Agrochemical development |
Scientific Research Applications
Agricultural Applications
Herbicide Efficacy:
S-Chloromethyl thiocarbamate is primarily utilized in agriculture as a herbicide. It is effective against a variety of weeds, particularly wild oats and grass weeds. The compound is known for its selective control over these species when applied preplant or incorporated into the soil. Research indicates that thiocarbamates, including this compound, exhibit significant efficacy in controlling both broadleaf and grass weeds while being relatively non-toxic to crops such as alfalfa, clover, and sugar beets .
Mechanism of Action:
The herbicidal action of this compound involves its ability to inhibit specific enzymes associated with plant growth. It binds covalently to sulfhydryl groups in enzymes, disrupting their function and leading to the inhibition of weed growth. This mechanism allows for effective weed control while minimizing harm to tolerant crops .
Biological Applications
Antifertility Agents:
Certain thiocarbamates have been identified as having antifertility properties. This compound has shown potential in this area due to its ability to interfere with hormonal pathways in reproductive systems.
Antiviral Activity:
Research has indicated that some thiocarbamates possess antiviral properties. This compound may contribute to the development of antiviral drugs by inhibiting viral replication through its interactions with viral proteins .
Industrial Applications
Polymerization Processes:
In chemistry, this compound is used in controlled ring-opening metathesis polymerization (ROMP) reactions. This application allows for the synthesis of polymers with tailored properties for various industrial uses.
Case Studies and Research Findings
Numerous studies have explored the applications and effectiveness of this compound across different fields:
Summary
This compound is a compound with diverse applications ranging from agriculture to medicine and industrial chemistry. Its effectiveness as a herbicide, coupled with its potential biological activities, makes it an important subject of research. Continued exploration into its mechanisms and applications will likely yield further insights into its utility across various scientific disciplines.
Mechanism of Action
The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Thiocarbamates vary in substituents attached to the sulfur, oxygen, and nitrogen atoms, influencing their reactivity and applications:
For example, glycosylated derivatives like O-ethyl-4-[(α-L-rhamnosyloxy)benzyl] thiocarbamate exhibit moderate cytotoxicity , while S-methyl 2-chlorocyclohexylthiocarbamate (CID 18529330) demonstrates stereochemical complexity with a cyclohexyl-Cl substituent .
Stability and Reactivity
Toxicity Profiles
Biological Activity
S-Chloromethyl thiocarbamate is a compound that falls within the category of thiocarbamate derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and medicine.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of chloromethyl compounds with thiocarbamic acid derivatives. The general synthesis pathway involves:
- Preparation of Thiocarbamic Acid : This can be achieved by reacting carbon disulfide with amines.
- Chloromethylation : The introduction of the chloromethyl group typically occurs through a reaction with chloromethyl methyl ether or similar reagents.
The resulting compound exhibits a structure that allows for interaction with biological targets, making it a candidate for further investigation into its biological properties.
2.1 Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against bacteria and fungi. For instance:
- Antifungal Activity : In vitro studies have shown that this compound demonstrates potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these fungi are reported to be comparable to established antifungal agents, indicating its potential as an effective antifungal treatment .
- Antibacterial Activity : The compound has also shown efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The observed MIC values suggest that it could serve as a lead compound in developing new antibacterial agents .
2.2 Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it induces apoptosis in various cancer cells, which is a promising attribute for anticancer drug development:
- Cell Line Studies : In tests involving human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), this compound exhibited IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of oxidative stress and disruption of cellular functions, leading to programmed cell death.
3. Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study involving the application of this compound in agricultural settings demonstrated its effectiveness as a pesticide, showing significant reductions in pest populations while being less harmful to beneficial insects compared to traditional pesticides .
- Case Study 2 : Clinical evaluations have indicated that formulations containing this compound can enhance the efficacy of conventional antifungal therapies, particularly in immunocompromised patients suffering from systemic fungal infections .
4. Research Findings
Research findings related to this compound's biological activity are summarized in the following table:
5. Conclusion
This compound exhibits considerable potential in various biological applications due to its antimicrobial and cytotoxic properties. Its effectiveness against both pathogenic microorganisms and cancer cells positions it as a valuable compound in pharmaceutical and agricultural research. Further studies are warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-Chloromethyl thiocarbamate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis of thiocarbamates often involves electrophilic substitution or lithiation followed by quenching with alkyl halides. For example, steric bulk in precursors (e.g., N,N-diisopropyl groups) can enhance configurational stability during lithiation, improving regioselectivity and yield . Reaction parameters such as temperature (−78°C for lithiation), solvent (THF or ether), and electrophile choice (e.g., chloromethylating agents) should be systematically optimized.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- FTIR : Identify thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ and N–H vibrations (if present) around 3300 cm⁻¹ .
- NMR : H NMR should resolve the chloromethyl (–CH₂Cl) group as a triplet (~4.5 ppm), while C NMR confirms the thiocarbamate carbon (~200 ppm for C=S) .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of Cl or SCH₂Cl) validate purity and structure .
Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?
- Methodological Answer : Thiocarbamates are prone to hydrolysis and oxidation. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture, light, or reactive metals. Stability tests via HPLC can monitor degradation products (e.g., thiols or disulfides) over time .
Advanced Research Questions
Q. What molecular mechanisms underlie the dopaminergic neurotoxicity of thiocarbamate compounds, and how can in vivo models like C. elegans be utilized to study this?
- Methodological Answer : Thiocarbamates deplete glutathione (GSH), inducing oxidative stress in dopaminergic neurons. In C. elegans, GSH levels and SKN-1 (Nrf2 homolog) activation can be quantified via fluorometric assays or transgenic reporter strains. Pre-treatment with N-acetylcysteine (NAC) reverses toxicity, confirming redox imbalance as a key mechanism .
Q. How can surface-enhanced Raman scattering (SERS) be optimized for detecting thiocarbamate pesticide residues in complex matrices, and what are the current limitations?
- Methodological Answer : SERS substrates (e.g., Au/Ag nanoparticles) enhance sensitivity for thiocarbamate detection. Key steps:
- Matrix Cleanup : Use SPE cartridges to remove interferents (e.g., chlorophyll in plant extracts).
- pH Adjustment : Optimize to ~6.5 for thiocarbamate adsorption onto nanoparticles.
- Limitations : Co-occurring pesticides (e.g., organophosphates) may compete for binding sites, requiring multivariate analysis for differentiation .
Q. What strategies can resolve contradictions in reported bioactivity data of thiocarbamate derivatives across different studies?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolysis byproducts) may skew results .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent choice, cell line variability) .
Q. How do thiocarbamate-functionalized materials achieve self-healing properties, and what role do thiocarbonyl groups play in the healing mechanism?
- Methodological Answer : In moisture-resistant glassy plastics (MRGP), thiocarbamate terminal groups enable dynamic disulfide exchange. Ethanol activates thiocarbonyl moieties, facilitating bond reorganization at fracture sites. Characterization via DMA confirms recovery of storage modulus (>90%) post-healing .
Q. What are the challenges in developing structure-activity relationships (SARs) for thiocarbamate-based HIV-1 inhibitors, and how can computational methods like CoMFA/CoMSIA aid this process?
- Methodological Answer : Thiocarbamates exhibit conformational flexibility, complicating SARs. CoMFA/CoMSIA models can map steric/electrostatic fields to bioactivity data, identifying critical substituents (e.g., chloromethyl groups for target binding). Validation via synthesis and enzymatic assays (e.g., NNRTI inhibition) refines predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
